molecular formula C10H12O3 B3163013 3-(5-Methyl-2-furyl)acrylic acid ethyl ester CAS No. 88312-35-0

3-(5-Methyl-2-furyl)acrylic acid ethyl ester

Cat. No. B3163013
CAS RN: 88312-35-0
M. Wt: 180.2 g/mol
InChI Key: WEHPOIVUNXIWGU-VOTSOKGWSA-N
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Description

“3-(5-Methyl-2-furyl)acrylic acid ethyl ester” is a derivative of 3-(2-furyl)acrylic acid . It has potential applications as a sustainable chemical building unit . It is synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid .


Synthesis Analysis

The synthesis of “3-(5-Methyl-2-furyl)acrylic acid ethyl ester” starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . Piperidinium acetate is used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction .


Molecular Structure Analysis

The molecular structure of “3-(5-Methyl-2-furyl)acrylic acid ethyl ester” is characterized by FTIR, NMR (1H, 13C), and elemental analysis .


Chemical Reactions Analysis

The olefinic group in “3-(5-Methyl-2-furyl)acrylic acid ethyl ester” is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst . The catalytic processes are optimized on various reaction parameters .

Scientific Research Applications

Future Directions

The future directions for “3-(5-Methyl-2-furyl)acrylic acid ethyl ester” could involve further exploration of its potential applications as a sustainable chemical building unit . More research could also be conducted to optimize the synthesis process and to investigate its physical and chemical properties, safety and hazards, and mechanism of action.

properties

IUPAC Name

ethyl (E)-3-(5-methylfuran-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-12-10(11)7-6-9-5-4-8(2)13-9/h4-7H,3H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHPOIVUNXIWGU-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-2-furyl)acrylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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